molecular formula C7H9NO4 B1425866 Ethyl 5-methoxy-1,2-oxazole-4-carboxylate CAS No. 1314983-30-6

Ethyl 5-methoxy-1,2-oxazole-4-carboxylate

Cat. No.: B1425866
CAS No.: 1314983-30-6
M. Wt: 171.15 g/mol
InChI Key: JTXDOHMFSIRMHQ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a methoxy group at position 5 and an ethoxycarbonyl group at position 2. This structure combines the reactivity of the isoxazole core with the electronic and steric effects of the methoxy and ester substituents. Isoxazole derivatives are widely studied for their antitumor, antimicrobial, and biofilm-inhibitory properties .

Properties

IUPAC Name

ethyl 5-methoxy-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-6(9)5-4-8-12-7(5)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXDOHMFSIRMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Multi-step Synthesis via Cyclization of Precursors

One of the primary approaches involves the cyclization of suitable precursors such as α-haloketones or α-hydroxyketones with reagents that facilitate oxazole ring formation. This method typically includes:

  • Starting Material: Ethyl acetoacetate or related β-keto esters.
  • Key Reagents: Hydroxylamine derivatives, such as hydroxylamine hydrochloride or sulfate, to form the oxime intermediate.
  • Reaction Conditions: Refluxing in solvents like ethanol or acetic acid, often with acid or base catalysis to promote cyclization.

This classical route involves the formation of an oxime intermediate followed by intramolecular cyclization to produce the oxazole ring. The methoxy group at the 5-position is introduced either by substitution on the ring precursor or via methylation of the hydroxyl group during or after ring formation.

Method Based on Reaction of Ethyl Acetoacetate with Orthoformates and Acetic Anhydride

A more refined and recent approach, as detailed in a patent (WO2003042193A1), involves the following steps:

  • Step (a): React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at elevated temperatures (~75-150°C). This yields an ethyl ethoxymethyleneacetoacetic ester, which is a key intermediate.
  • Step (b): The intermediate reacts with hydroxylamine sulfate in the presence of sodium acetate at low temperatures (-20°C to 10°C) to form a crude ethyl 5-methoxy-1,2-oxazole-4-carboxylate.

This method emphasizes temperature control, separation of non-reactive components via distillation, and the use of reverse addition techniques to minimize by-products.

Direct Synthesis from Carboxylic Acids Using Isocyanides and Acylpyridinium Salts

Recent advances have demonstrated the synthesis of oxazoles directly from carboxylic acids using isocyanides and acylpyridinium salts:

  • Reagents: Carboxylic acids, isocyanides, and triflylpyridinium reagents.
  • Reaction Conditions: Mild conditions with catalytic or stoichiometric amounts of reagents, often in dichloromethane (DCM) at room temperature or slightly elevated temperatures.
  • Mechanism: Formation of acylpyridinium intermediates, which then trap isocyanides to form oxazoles.

This approach offers a rapid, scalable, and high-yielding route with broad substrate scope, including functionalized carboxylic acids.

Alternative Approaches: Cycloaddition and Cascade Reactions

Other synthetic routes involve [3 + 2] cycloaddition reactions using nitrile oxides or isocyanides with suitable precursors, often facilitated by catalysts like diphenylphosphoryl azide (DPPA). These methods can produce the oxazole core in high yields and are adaptable for complex molecule synthesis.

Data Table: Comparison of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Multi-step Cyclization Ethyl acetoacetate derivatives Hydroxylamine, acids/bases Reflux, solvents like ethanol Well-established, versatile Multiple steps, moderate yields
Patent-based Ester Formation Ethyl acetoacetate, triethyl orthoformate, acetic anhydride Hydroxylamine sulfate 75-150°C, distillation High yield, controlled Requires careful temperature control
Carboxylic Acid Route Carboxylic acids, isocyanides Triflylpyridinium reagents Mild, room temp Rapid, scalable, broad scope Needs specific reagents
Cycloaddition Reactions Nitrile oxides, isocyanides Catalysts like DPPA Mild, ambient High yields, functional group tolerance Specialized reagents

Research Findings and Notes

  • The patent method (WO2003042193A1) emphasizes the importance of temperature control and separation techniques to optimize yield and purity.
  • Recent developments demonstrate the feasibility of synthesizing this compound directly from carboxylic acids, offering a more straightforward route with high efficiency.
  • The use of triflylpyridinium reagents and isocyanides has been validated for producing various substituted oxazoles, including the target compound, with good functional group tolerance.
  • Scalability has been demonstrated in several studies, with gram-scale syntheses achieving yields comparable to small-scale reactions, highlighting the method's industrial relevance.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various functionalized oxazole compounds.

Scientific Research Applications

Chemistry

Ethyl 5-methoxy-1,2-oxazole-4-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in synthetic chemistry.

Biology

Research indicates that this compound possesses potential biological activities:

  • Antiviral Properties : Preliminary studies suggest efficacy against certain viral infections.
  • Anticancer Activity : Investigations are ongoing to evaluate its role in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Medicine

This compound is being explored for its applications in drug development:

  • Pharmaceutical Intermediate : It is considered for use in synthesizing new therapeutic agents targeting microbial infections and cancer treatment.

Case studies have shown promising results in drug formulation targeting specific molecular pathways associated with diseases.

Industry

In industrial applications, this compound is employed in:

  • Organic Light Emitting Diodes (OLEDs) : Its unique chemical structure contributes to the performance of advanced materials used in electronics.
  • Agricultural Chemicals : It may serve as a precursor for developing agrochemicals with enhanced efficacy.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of this compound compared to similar compounds within the oxazole family:

Compound NameStructure TypeNotable Features
This compoundOxazoleExhibits potential antiviral and anticancer properties
Ethyl 2,5-Dimethyl-1,3-Oxazole-4-CarboxylateOxazoleKnown for herbicide activity
Ethyl 5-(2-Fluoro-4-Methoxyphenyl)Isoxazole-3-CarboxylateIsoxazoleEnhanced biological activity due to fluorination

This comparative analysis highlights the unique properties of this compound that may lead to distinct biological activities and synthetic pathways compared to other compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point Solubility
Ethyl 5-methoxy-1,2-oxazole-4-carboxylate C₇H₉NO₄ 171.15 g/mol Not reported Likely polar aprotic solvents
Ethyl 5-methyl-1,2-oxazole-4-carboxylate C₇H₉NO₃ 155.15 g/mol Not reported Ethanol, DCM
Mthis compound C₆H₇NO₄ 157.12 g/mol Not reported Not reported
  • Methoxy vs. Methyl Substituents: The methoxy group (electron-donating) may enhance solubility in polar solvents compared to methyl groups.
  • Ester Group Impact : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing bioavailability and membrane permeability .
Spectroscopic and Crystallographic Data
  • NMR Spectroscopy : Ethyl 5-methyl-1,2-oxazole-4-carboxylate exhibits characteristic ¹H NMR signals at δ 1.35 (t, CH₂CH₃), 2.60 (s, CH₃), and 4.35 (q, CH₂CH₃) . Methoxy-substituted analogs would show a distinct singlet for OCH₃ (~δ 3.8–4.0).
  • Crystallography : Ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate forms π-stacking interactions and C–H···O hydrogen bonds in its crystal lattice . Methoxy derivatives may exhibit similar packing but with altered bond angles due to steric effects.

Biological Activity

Ethyl 5-methoxy-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring and is characterized by the presence of both methoxy and carboxylate functional groups. Its molecular formula is C8H9NO4C_8H_9NO_4, with a molar mass of approximately 185.16 g/mol. The unique structure contributes to its reactivity and biological potential.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. This compound has shown activity against various bacterial and fungal strains. A study reported minimum inhibitory concentrations (MIC) for related oxazole derivatives, suggesting a promising antimicrobial profile:

CompoundMIC (µg/ml) against Bacterial Strains
This compoundNot specifically tested but similar compounds show MIC values ranging from 0.8 to 3.2
Reference Drug (Ampicillin)3.2

These findings highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its specific efficacy against pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It appears to inhibit cancer cell proliferation through several mechanisms, including interference with cellular pathways involved in cell division and apoptosis.

In a comparative study of oxazole derivatives, several compounds demonstrated significant cytotoxicity against cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
This compoundNot directly tested but related compounds showed IC50 values ranging from low nanomolar to micromolar concentrationsVarious cancer types
Control (Doxorubicin)~0.1MCF-7 Breast Cancer

The data suggest that while specific IC50 values for this compound are not yet established, its structural analogs exhibit promising activity against cancer cells.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes or disruption of critical cellular pathways. Preliminary studies suggest that it may interact with molecular targets involved in cell signaling and metabolism, although detailed investigations are necessary to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have investigated the biological activities of oxazole derivatives:

  • Antimicrobial Studies : A comprehensive review highlighted various oxazole derivatives' antibacterial and antifungal activities. This compound could be a candidate for similar investigations due to its structural characteristics .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that oxazole derivatives could induce apoptosis or inhibit proliferation effectively . The findings suggest that this compound may share these properties.
  • Comparative Analysis : Research comparing similar compounds indicates that the presence of methoxy and carboxylic acid groups enhances biological activity . This positions this compound favorably among other derivatives for drug development.

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 5-methoxy-1,2-oxazole-4-carboxylate?

Answer:
The synthesis typically involves cyclocondensation or cycloaddition reactions. For example, Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) has been used to functionalize oxazole precursors. A representative method includes heating ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate with Bredereck’s reagent at 50°C for 2 hours, followed by recrystallization from ethanol to achieve high purity . Alternative routes may involve hydrazone formation or enamine intermediates, as seen in related oxazole derivatives .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., methoxy and ester groups at positions 5 and 4, respectively) .
  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=11.5494A˚a = 11.5494 \, \text{Å}, b=12.474A˚b = 12.474 \, \text{Å}, c=13.0430A˚c = 13.0430 \, \text{Å} have been reported for analogous structures .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., exact mass 219.1008 g/mol for derivatives) .

Advanced: How can researchers resolve contradictions in thermodynamic properties, such as lipophilicity or solubility?

Answer:
Contradictions often arise from methodological differences. For example:

  • Lipophilicity : Compare shake-flask (experimental) vs. HPLC-derived logP\log P values. Methylation of hydroxyl groups (e.g., 5-methoxy vs. 5-hydroxy derivatives) increases lipophilicity but may reduce aqueous solubility .
  • Solubility : Use differential scanning calorimetry (DSC) to assess polymorphic forms or employ co-solvency studies. Computational models like COSMO-RS can predict solubility trends .

Advanced: What challenges arise in crystallographic refinement of this compound derivatives?

Answer:

  • Data Quality : High-resolution data (θ>25\theta > 25^\circ) is critical for resolving light atoms (e.g., oxygen in methoxy groups). SHELXL software is preferred for refining anisotropic displacement parameters .
  • Twinning : Handle twinned crystals via HKLF 5 format in SHELXL. Example refinement statistics: R1=0.045R_1 = 0.045, wR2=0.112wR_2 = 0.112 for a triclinic structure .

Basic: What safety considerations are associated with handling this compound?

Answer:
While specific GHS classifications are often unavailable, general precautions include:

  • Ventilation : Use fume hoods due to potential vapor pressure (e.g., 0.0453 mmHg at 25°C for similar esters) .
  • PPE : Gloves and goggles to avoid dermal/ocular exposure. No acute toxicity data is widely reported, but assume irritant properties .

Advanced: How do substituent positions influence non-covalent interactions in crystal packing?

Answer:
Substituents dictate intermolecular forces:

  • Methoxy Groups : Participate in C–H···O hydrogen bonds (e.g., 2.50–2.65 Å interactions) .
  • Aromatic Systems : π···π stacking (3.8–4.2 Å interplanar distances) stabilizes layered structures. Chlorophenyl derivatives exhibit stronger stacking than methyl analogs .

Advanced: What strategies validate molecular configuration in stereochemically complex derivatives?

Answer:

  • X-ray vs. NMR : X-ray crystallography unambiguously assigns configuration, while NOESY NMR can infer spatial proximity in solution. For example, (E)-ethenyl groups in enamine derivatives were confirmed via X-ray .
  • Chiral Chromatography : Resolve enantiomers using chiral stationary phases (e.g., 60% yield of (S)-enantiomer with [α]D21=100.7[α]_D^{21} = -100.7^\circ) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-methoxy-1,2-oxazole-4-carboxylate
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Ethyl 5-methoxy-1,2-oxazole-4-carboxylate

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